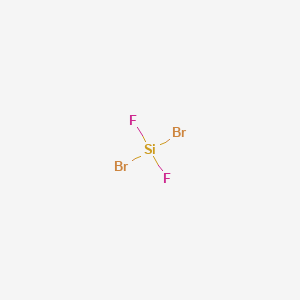

Dibromo(difluoro)silane

Description

Structure

3D Structure

Properties

CAS No. |

14188-35-3 |

|---|---|

Molecular Formula |

Br2F2Si |

Molecular Weight |

225.89 g/mol |

IUPAC Name |

dibromo(difluoro)silane |

InChI |

InChI=1S/Br2F2Si/c1-5(2,3)4 |

InChI Key |

GRQCZRXBNBNXHM-UHFFFAOYSA-N |

Canonical SMILES |

F[Si](F)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dibromo(difluoro)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(difluoro)silane (SiBr₂F₂) is a tetra-substituted halosilane of interest in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, with a focus on the halide exchange method, and a detailed summary of its known physical, spectroscopic, and chemical properties. This document is intended to serve as a core reference for researchers and professionals requiring in-depth information on this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Synthesis of this compound

The primary route for the synthesis of this compound is through a halide exchange reaction. This method involves the reaction of silicon tetrabromide (SiBr₄) with a fluorinating agent, typically antimony trifluoride (SbF₃).

Halide Exchange Reaction

The balanced chemical equation for this synthesis is:

3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃

This reaction is an example of a Finkelstein-type reaction, where a halogen atom is replaced by another. The reaction is driven by the formation of the more stable silicon-fluorine bonds and the precipitation or removal of the antimony tribromide byproduct.

Experimental Protocol

Materials:

-

Silicon tetrabromide (SiBr₄), freshly distilled

-

Antimony trifluoride (SbF₃), dried under vacuum

-

Anhydrous reaction vessel (e.g., a three-necked round-bottom flask)

-

Distillation apparatus

-

Inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line is assembled.

-

Reactant Charging: The reaction flask is charged with finely powdered and dried antimony trifluoride (SbF₃).

-

Reaction Initiation: Freshly distilled silicon tetrabromide (SiBr₄) is added dropwise to the stirred suspension of SbF₃ at room temperature. The molar ratio of SiBr₄ to SbF₃ should be carefully controlled to favor the formation of the desired product. A slight excess of the fluorinating agent can be used to ensure complete conversion.

-

Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature to increase the reaction rate. The mixture is heated to reflux with vigorous stirring for several hours. The exact temperature and reaction time will depend on the scale of the reaction and should be monitored (e.g., by gas chromatography or NMR spectroscopy of aliquots).

-

Product Isolation and Purification: Upon completion of the reaction, the product mixture, which contains this compound, unreacted starting materials, other mixed halosilanes (e.g., SiBr₃F, SiBrF₃), and antimony tribromide, is subjected to fractional distillation. Due to the different boiling points of the components, careful distillation allows for the isolation of pure this compound. The distillation should be performed under an inert atmosphere to prevent hydrolysis.

Properties of this compound

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its molecular geometry and the nature of the silicon-halogen bonds.

| Property | Value |

| Molecular Formula | SiBr₂F₂ |

| Molar Mass | 225.89 g/mol |

| Boiling Point | Estimated to be in the range of 50-70 °C |

| Melting Point | Not readily available |

| Density | Not readily available |

| Physical Appearance | Colorless liquid or gas at room temperature |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

2.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. Both ²⁹Si and ¹⁹F NMR are highly informative.

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Multiplicity |

| ²⁹Si | -50 to -70 (estimated) | ¹J(Si-F) ≈ 250-350 | Triplet |

| ¹⁹F | -120 to -140 (estimated) | ¹J(F-Si) ≈ 250-350 | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and measurement conditions. The values provided are estimates based on trends for similar halosilanes.

2.2.2. Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the Si-Br and Si-F bonds.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Si-F Symmetric Stretch | ~850-950 | ~850-950 |

| Si-F Asymmetric Stretch | ~950-1050 | Not observed |

| Si-Br Symmetric Stretch | ~400-500 | ~400-500 |

| Si-Br Asymmetric Stretch | ~500-600 | Not observed |

| Deformation Modes | Below 400 | Below 400 |

Note: These are approximate ranges and the exact peak positions can be influenced by the physical state of the sample (gas, liquid, or solid).

Reactivity

This compound is a reactive compound, primarily due to the presence of labile silicon-bromine bonds.

-

Hydrolysis: Like other halosilanes, it is susceptible to hydrolysis in the presence of water, leading to the formation of siloxanes and hydrobromic and hydrofluoric acids. Therefore, it must be handled under anhydrous conditions.

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, making it a useful precursor for the synthesis of other difluorosilyl compounds. The reactivity of the Si-Br bond is generally higher than that of the Si-F bond.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The halide exchange reaction between silicon tetrabromide and antimony trifluoride remains the most viable route for its preparation. The provided physical and spectroscopic data serve as a valuable reference for the characterization of this compound. Due to its reactivity, particularly its sensitivity to moisture, appropriate handling procedures are essential. This guide aims to equip researchers and professionals with the necessary information to safely synthesize and utilize this compound in their work.

An In-depth Technical Guide to the Chemical Structure of Dibromo(difluoro)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(difluoro)silane (SiBr₂F₂) is an inorganic compound of interest in synthetic chemistry, particularly as a potential precursor for the introduction of silicon-containing moieties in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, including key physicochemical properties, a detailed synthesis protocol, and an analysis of its molecular geometry. The information presented herein is intended to support researchers in the fields of materials science and drug development in the application of this and related halosiloanes.

Chemical Identity and Properties

This compound is a tetra-substituted silane with two bromine and two fluorine atoms covalently bonded to a central silicon atom.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Dibromodifluorosilane, Difluorodibromosilane |

| CAS Number | 14188-35-3 |

| Molecular Formula | Br₂F₂Si[1] |

| Molecular Weight | 225.89 g/mol [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through a halogen exchange reaction. This process involves the reaction of silicon tetrabromide (SiBr₄) with a fluorinating agent, typically antimony trifluoride (SbF₃).

Overall Reaction

The balanced chemical equation for this synthesis is:

3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃

This reaction is an example of a Finkelstein or Swarts-type reaction, where a halide is displaced by another.[2][3][4] The reaction is driven by the relative bond strengths and the stability of the resulting products.

Experimental Protocol

Materials:

-

Silicon tetrabromide (SiBr₄)

-

Antimony trifluoride (SbF₃)

-

Anhydrous, inert solvent (e.g., hexane, carbon tetrachloride)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for air-sensitive synthesis (Schlenk line, etc.)

Procedure:

-

Reaction Setup: A flame-dried reaction flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with silicon tetrabromide and the anhydrous solvent under an inert atmosphere.

-

Addition of Fluorinating Agent: Antimony trifluoride is added portion-wise to the stirred solution of silicon tetrabromide at room temperature. The reaction may be exothermic, and cooling may be necessary to control the reaction rate.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the halogen exchange. The progress of the reaction can be monitored by taking aliquots and analyzing them using appropriate spectroscopic techniques (e.g., NMR).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid antimony tribromide byproduct is removed by filtration under an inert atmosphere. The resulting solution containing this compound is then purified by fractional distillation to isolate the desired product from the solvent and any remaining starting materials or other mixed halosiloanes.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and stoichiometry for specific applications.

Molecular Structure and Geometry

The three-dimensional arrangement of the atoms in this compound has been determined through gas-phase electron diffraction studies. These studies provide precise measurements of bond lengths and the angles between the atoms.

Bond Lengths and Angles

The experimentally determined structural parameters for this compound are presented in the following table.

| Parameter | Value |

| Si-Br Bond Length | 2.16 Å |

| Si-F Bond Length | 1.56 Å |

| F-Si-F Bond Angle | 108.5° |

| Br-Si-Br Bond Angle | 111.5° |

Data from the gas electron diffraction study by Spitzer, Howell, and Schomaker (1942). It is important to note that the original publication should be consulted for error margins and a more detailed discussion of the structural analysis.

The geometry of the molecule is a distorted tetrahedron, with the bond angles deviating slightly from the ideal tetrahedral angle of 109.5°.

Spectroscopic Data

At present, there is a lack of publicly available, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. Researchers requiring this information for reaction monitoring or product characterization would likely need to acquire it experimentally. General trends for related halosiloanes suggest the following expected spectral characteristics:

-

²⁹Si NMR: The chemical shift would be expected in the region characteristic of tetrahalosilanes.

-

¹⁹F NMR: A singlet would be expected in the ¹⁹F NMR spectrum, with the chemical shift influenced by the electronegativity of the attached bromine and silicon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the Si-F and Si-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and fluorine atoms. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would lead to characteristic M+2 and M+4 peaks.

Logical Relationships in Synthesis

The synthesis of this compound via halogen exchange can be visualized as a straightforward process. The following diagram illustrates the logical flow of this synthesis.

This diagram illustrates the core components of the synthesis, highlighting the reactants, the central chemical transformation, and the resulting products.

References

An In-depth Technical Guide to Dibromo(difluoro)silane (CAS: 14188-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(difluoro)silane (SiBr₂F₂) is a mixed tetrahalosilane of interest in inorganic synthesis and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. While direct applications in drug development are not documented, its utility as a precursor for silicon-containing compounds makes it relevant for fields exploring novel chemical entities. This guide summarizes key quantitative data, provides a detailed experimental protocol for its synthesis via halide exchange, and illustrates relevant chemical pathways and workflows.

Chemical and Physical Properties

This compound is a reactive, non-flammable liquid at standard conditions. Its properties are intermediate between its parent tetrahalides, silicon tetrabromide (SiBr₄) and silicon tetrafluoride (SiF₄). All quantitative data is summarized in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 14188-35-3 |

| Molecular Formula | SiBr₂F₂ |

| Molecular Weight | 225.89 g/mol [1][2] |

| Density | 2.224 g/cm³[2] |

| Refractive Index | 1.436[2] |

| ²⁹Si NMR Chemical Shift | -58.8 ppm (relative to TMS) |

| Boiling Point | 65-67 °C (Estimated) |

| Melting Point | -71 °C (Estimated) |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves a halide exchange reaction. This is achieved by reacting silicon tetrabromide with a fluorinating agent, typically antimony trifluoride (SbF₃). The reaction proceeds by incrementally replacing bromine atoms with fluorine atoms. Careful control of stoichiometry is required to maximize the yield of the desired this compound product.

Synthesis Reaction Pathway

The overall balanced chemical equation for the primary synthesis route is: 3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃[3]

This reaction is a classic example of a redistribution or scrambling reaction common in tetrahalide chemistry.

Caption: Halide exchange pathway for SiBr₂F₂ synthesis.

Experimental Protocol: Halide Exchange Synthesis

The following is a detailed methodology for the synthesis of this compound based on established halide exchange procedures.

Materials:

-

Silicon tetrabromide (SiBr₄), anhydrous

-

Antimony trifluoride (SbF₃), finely powdered and dried

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Glassware (round-bottom flask, distillation apparatus), oven-dried

-

Heating mantle and magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a two-necked round-bottom flask, a magnetic stir bar, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried in an oven at 120°C and cooled under a stream of dry nitrogen or argon.

-

Reagent Charging: In the reaction flask, under a positive pressure of inert gas, place finely powdered antimony trifluoride (2 moles). To this, add anhydrous silicon tetrabromide (3 moles) via a cannula or dropping funnel.

-

Reaction Conditions: Begin vigorous stirring to ensure good mixing of the solid and liquid reactants. Gently heat the mixture using a heating mantle. The reaction is typically initiated at a moderate temperature (e.g., 60-80°C).

-

Product Collection: The volatile mixed halosilanes (SiBr₃F, SiBr₂F₂, SiBrF₃) will begin to form and distill over. This compound, having a boiling point of approximately 65-67°C, can be selectively collected by fractional distillation. The temperature at the distillation head should be carefully monitored.

-

Purification: The collected fraction will be a mixture of halosilanes. A second, careful fractional distillation is required to isolate pure this compound from the other mixed halides and any unreacted SiBr₄.

-

Characterization: The purity of the final product should be confirmed by ²⁹Si NMR spectroscopy and vibrational spectroscopy (Infrared and Raman).

Caption: Step-by-step workflow for the synthesis of SiBr₂F₂.

Spectroscopic Characterization

Vibrational and NMR spectroscopy are the primary methods for identifying and characterizing this compound. The molecule belongs to the C₂ᵥ point group, which governs the selection rules for its spectroscopic transitions.

Table 2: Vibrational Frequencies for this compound

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) (Liquid Raman) | Description |

| ν₁(a₁) | A₁ | 932 | Si-F₂ sym. stretch |

| ν₂(a₁) | A₁ | 440 | Si-Br₂ sym. stretch |

| ν₃(a₁) | A₁ | 249 | Si-F₂ deformation |

| ν₄(a₁) | A₁ | 150 | Si-Br₂ deformation |

| ν₅(b₁) | B₁ | 344 | Si-Br₂ rock |

| ν₆(b₁) | B₁ | 970 | Si-F₂ asym. stretch |

| ν₇(b₂) | B₂ | 285 | Si-F₂ rock |

| ν₈(b₂) | B₂ | 650 | Si-Br₂ asym. stretch |

| ν₉(a₂) | A₂ | 211 | Si-F₂/Si-Br₂ twist |

Note: Frequencies are based on reported Raman spectra of the liquid phase. Assignments may vary slightly between sources.

Reactivity and Applications

This compound serves as a versatile reagent and precursor. Its reactivity is dominated by the susceptibility of the Si-Br bonds to nucleophilic attack, which are more labile than the Si-F bonds. This differential reactivity allows for selective chemical transformations.

-

Precursor to Fluorosilicones: The silicon-fluorine bonds are highly stable, making SiBr₂F₂ a potential precursor for incorporating -SiF₂- moieties into polymers, leading to materials with high thermal stability and chemical resistance.

-

Chemical Reagent: It can be used in reactions with organometallic reagents (e.g., Grignard reagents) where the bromine atoms are selectively replaced by organic groups, providing a pathway to difluorinated organosilanes of the type R₂SiF₂.

-

Chemical Vapor Deposition (CVD): Like other halosilanes, it can be explored as a precursor in CVD processes for depositing silicon-based thin films.

Caption: Reactivity profile of this compound.

Safety and Handling

This compound is moisture-sensitive and will react with water or humid air to release hydrobromic acid (HBr) and hydrofluoric acid (HF), both of which are highly corrosive and toxic.

-

Handling: All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

This compound is a key mixed halosilane synthesized primarily through halide exchange. Its differential reactivity, with labile Si-Br bonds and robust Si-F bonds, makes it a valuable intermediate for the synthesis of specialized difluorinated silicon compounds. While its direct role in the pharmaceutical industry is not established, its utility in creating novel organosilicon structures provides a tool for researchers in materials science and synthetic chemistry who may be developing compounds with potential biological applications. Proper handling procedures are critical due to its reactivity with atmospheric moisture.

References

An In-depth Technical Guide to the Reactivity of Dibromo(difluoro)silane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromo(difluoro)silane (SiBr₂F₂) is a tetravalent silicon compound featuring two bromine and two fluorine atoms covalently bonded to a central silicon atom. This arrangement of halogens with differing electronegativity and leaving group abilities imparts a unique and versatile reactivity profile to the molecule. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. The content is structured to be a valuable resource for researchers in organosilicon chemistry, materials science, and drug development, offering insights into its synthetic potential.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | SiBr₂F₂ | [1] |

| Molecular Weight | 225.89 g/mol | [1] |

| CAS Number | 14188-35-3 | [1] |

| Density | 2.224 g/cm³ | [2] |

| Physical State | Not explicitly stated, likely a liquid at STP | |

| Boiling Point | Not available | |

| Melting Point | Not available |

General Principles of Reactivity

The reactivity of this compound is dominated by nucleophilic substitution at the silicon center. The silicon atom is electrophilic due to the polarization of the Si-Br and Si-F bonds by the electronegative halogen atoms. Nucleophiles attack the silicon atom, leading to the displacement of a halide ion.

Several factors influence the outcome of these reactions:

-

Leaving Group Ability: The Si-Br bond is generally weaker and more polarizable than the Si-F bond, making bromide a better leaving group than fluoride in most nucleophilic substitution reactions.[3] Consequently, initial reactions are expected to involve the displacement of one or both bromine atoms.

-

Nucleophile Strength and Steric Hindrance: Stronger nucleophiles will react more readily. Sterically hindered nucleophiles may exhibit different selectivity or reactivity compared to smaller nucleophiles.

-

Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the reaction rate and the distribution of products.

A general mechanism for nucleophilic substitution at this compound is depicted below. The reaction can proceed through a pentacoordinate silicon intermediate.

Caption: General pathway for nucleophilic substitution at this compound.

Reactions with Specific Classes of Nucleophiles

This section details the expected reactivity of this compound with various nucleophiles, based on established principles of halosilane chemistry.

Reaction with Amines (Primary and Secondary)

The reaction of this compound with primary or secondary amines is expected to yield aminosilanes. The reaction likely proceeds with the stepwise substitution of the bromine atoms, followed by the potential for further reaction at the Si-F bonds under more forcing conditions.

Expected Products:

-

Monosubstitution: Bromofluoro(amino)silanes (e.g., R₂N-SiBrF₂)

-

Disubstitution: Difluoro(diamino)silanes (e.g., (R₂N)₂-SiF₂)

The reaction stoichiometry will be crucial in controlling the degree of substitution.

Caption: Expected reaction of this compound with secondary amines.

Reaction with Alcohols and Alkoxides

Alcohols and alkoxides are expected to react with this compound to form alkoxysilanes. The use of an alcohol in the presence of a base (to neutralize the generated HBr) or a pre-formed alkoxide is the standard approach.

Expected Products:

-

Monoalkoxysilanes: BrF₂(RO)Si

-

Dialkoxysilanes: F₂(RO)₂Si

The reactivity will be influenced by the steric bulk of the alcohol or alkoxide.

Reaction with Organometallic Reagents (Grignard and Organolithium)

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are potent carbon nucleophiles that are expected to form silicon-carbon bonds upon reaction with this compound.

Expected Products:

-

Monoalkylation/arylation: R-SiBrF₂

-

Dialkylation/arylation: R₂-SiF₂

These reactions provide a pathway to organosilanes with fluorine and potentially bromine functionality.

Caption: Stepwise reaction of this compound with Grignard reagents.

Hydrolysis

This compound is expected to be sensitive to moisture. Hydrolysis will lead to the formation of silanols, which are often unstable and readily undergo condensation to form siloxanes. The initial hydrolysis will likely involve the more labile Si-Br bonds.

Expected Products:

-

Initial hydrolysis: BrF₂Si(OH), F₂Si(OH)₂

-

Condensation: Polysiloxanes with a [-O-SiF₂-] backbone.

Reaction with Thiols and Thiolates

Analogous to alcohols, thiols and thiolates are expected to react with this compound to form thiosilanes. The use of a base is recommended when starting with a thiol to facilitate the reaction.

Expected Products:

-

Monothiosilanes: BrF₂(RS)Si

-

Dithiosilanes: F₂(RS)₂Si

Experimental Protocols (Generalized)

Due to the limited availability of specific experimental procedures for this compound, the following protocols are generalized based on known reactions of other halosilosanes. Caution: These reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. This compound and the hydrogen halides generated are corrosive and toxic.

General Procedure for Amination

-

A solution of this compound (1.0 eq) in an anhydrous, inert solvent (e.g., diethyl ether, THF, or dichloromethane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C).

-

A solution of the primary or secondary amine (2.2 eq for monosubstitution, 4.4 eq for disubstitution) in the same anhydrous solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 2-24 hours).

-

The reaction progress can be monitored by techniques such as GC-MS or NMR spectroscopy.

-

Upon completion, the precipitated ammonium salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or chromatography.

General Procedure for Reaction with Alcohols

-

In a flame-dried, three-necked flask under an inert atmosphere, a solution of the alcohol (1.1 eq for monosubstitution, 2.2 eq for disubstitution) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 or 2.2 eq, respectively) in an anhydrous, inert solvent is prepared.

-

The solution is cooled to 0 °C.

-

A solution of this compound (1.0 eq) in the same solvent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The precipitated salt is removed by filtration.

-

The product is isolated from the filtrate by distillation under reduced pressure.

General Procedure for Grignard and Organolithium Reactions

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to an appropriate temperature (e.g., 0 °C or -78 °C).

-

The Grignard or organolithium reagent (1.0 eq for monosubstitution, 2.0 eq for disubstitution) as a solution in a suitable solvent is added dropwise with stirring.

-

The reaction is maintained at the low temperature for a period, then allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography.

Summary of Expected Reactivity

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Expected Major Product(s) |

| Primary/Secondary Amines | R₂N-SiBrF₂, (R₂N)₂SiF₂ |

| Alcohols/Alkoxides | RO-SiBrF₂, (RO)₂SiF₂ |

| Grignard Reagents (RMgX) | R-SiBrF₂, R₂SiF₂ |

| Organolithium Reagents (RLi) | R-SiBrF₂, R₂SiF₂ |

| Water | [ -O-SiF₂- ]n (Polysiloxanes) |

| Thiols/Thiolates | RS-SiBrF₂, (RS)₂SiF₂ |

Conclusion

This compound is a promising but under-explored reagent in silicon chemistry. Its reactivity is governed by the principles of nucleophilic substitution at silicon, with the Si-Br bonds being more susceptible to cleavage than the Si-F bonds. This guide provides a foundational understanding of its expected reactions with common nucleophiles, offering a starting point for further research and application in the synthesis of novel organosilicon compounds. The development of specific experimental protocols and a thorough characterization of the resulting products will be crucial for unlocking the full synthetic potential of this versatile molecule.

References

Spectroscopic Data for Dibromo(difluoro)silane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of dibromo(difluoro)silane (SiBr₂F₂), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to a lack of readily available, published experimental data for this specific compound, this document outlines the theoretical expectations based on the analysis of related halogenated silanes and fundamental spectroscopic principles. It also includes generalized experimental protocols for the safe handling and analysis of such reactive compounds.

Introduction to this compound

This compound is a tetra-substituted silane containing two bromine and two fluorine atoms covalently bonded to a central silicon atom. As a member of the halosilane family, it is expected to be a reactive compound, susceptible to hydrolysis. Understanding its spectroscopic signature is crucial for its identification, characterization, and for monitoring its reactions in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For this compound, ²⁹Si and ¹⁹F NMR would be the most informative techniques.

Expected NMR Data

While specific experimental data is not available in the reviewed literature, the following table summarizes the expected NMR spectroscopic parameters for this compound based on trends observed for other halosilanes.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |

| ²⁹Si | -50 to -100 | Triplet | ¹J(Si-F) ≈ 250-350 |

| ¹⁹F | -100 to -150 | Singlet (Broadened by ²⁹Si satellites) | ¹J(F-Si) ≈ 250-350 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ²⁹Si and trichlorofluoromethane (CFCl₃) for ¹⁹F.

Experimental Protocol for NMR Spectroscopy of Halosilanes

Given the reactive nature of this compound, stringent anhydrous and inert atmosphere techniques are required for sample preparation and analysis.

-

Sample Preparation:

-

All glassware (NMR tube, septa, syringes) must be rigorously dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.

-

The this compound sample should be handled exclusively in a glovebox or under a Schlenk line.

-

A suitable deuterated solvent, thoroughly dried over a molecular sieve or other appropriate drying agent, must be used. Anhydrous benzene-d₆ or toluene-d₈ are common choices for non-protic, reactive compounds.

-

The sample is typically distilled directly into the NMR tube containing the deuterated solvent under vacuum to ensure no atmospheric contamination.

-

The NMR tube is then flame-sealed under vacuum or tightly sealed with a septum and parafilm for immediate analysis.

-

-

Data Acquisition:

-

A high-field NMR spectrometer equipped with a broadband probe is required for observing ²⁹Si and ¹⁹F nuclei.

-

For ²⁹Si NMR, which has a low natural abundance and negative gyromagnetic ratio, techniques such as Inverse Gated Decoupling are often employed to enhance signal-to-noise without distorting signal intensities. A sufficient relaxation delay (d1) should be used to ensure quantitative results.

-

For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient due to the high natural abundance and sensitivity of the ¹⁹F nucleus.

-

Spectra should be acquired at a controlled temperature to minimize any potential temperature-dependent chemical shift variations.

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the bonding and symmetry of a molecule. For this compound, which has C₂ᵥ symmetry, there are nine expected fundamental vibrational modes.

Expected Vibrational Frequencies

Based on studies of related dihalosilanes, the following table outlines the expected regions for the fundamental vibrational modes of this compound.

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

| ν(Si-F) | Symmetric Stretch | 800 - 900 | Active | Active |

| ν(Si-F) | Asymmetric Stretch | 900 - 1000 | Active | Active |

| ν(Si-Br) | Symmetric Stretch | 400 - 500 | Active | Active |

| ν(Si-Br) | Asymmetric Stretch | 500 - 600 | Active | Active |

| δ(F-Si-F) | Bending/Scissoring | 250 - 350 | Active | Active |

| δ(Br-Si-Br) | Bending/Scissoring | 150 - 250 | Active | Active |

| δ(F-Si-Br) | Bending/Wagging/Twisting/Rocking | 100 - 300 | Active | Active |

Experimental Protocol for Vibrational Spectroscopy

-

Infrared (IR) Spectroscopy:

-

Gas-Phase IR: Due to its likely volatility, a gas-phase IR spectrum would provide the most detailed information, free from intermolecular interactions. The sample is introduced into a gas cell with appropriate windows (e.g., KBr or CsI) that are transparent in the mid-IR region. The cell is then placed in the beam path of an FTIR spectrometer.

-

Solution IR: If a solution-phase spectrum is desired, an anhydrous and IR-transparent solvent (e.g., carbon disulfide, hexane) must be used. The solution is prepared under an inert atmosphere and injected into a sealed liquid cell.

-

-

Raman Spectroscopy:

-

The sample can be analyzed as a neat liquid sealed in a glass capillary or NMR tube.

-

The capillary is placed in the sample compartment of a Raman spectrometer and irradiated with a laser of a suitable wavelength.

-

The scattered light is collected and analyzed to generate the Raman spectrum.

-

Conclusion

While direct experimental spectroscopic data for this compound is not currently prevalent in the scientific literature, this guide provides a robust theoretical framework for its expected NMR and IR properties. The provided general experimental protocols are essential for any researcher planning to synthesize or handle this and other reactive halosilanes, ensuring both safety and the acquisition of high-quality data. Further research is needed to experimentally determine and publish the precise spectroscopic parameters of this compound.

physical and chemical properties of dibromo(difluoro)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Dibromo(difluoro)silane is a tetra-substituted silane with two bromine and two fluorine atoms covalently bonded to a central silicon atom.

Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | Br₂F₂Si | PubChem[1] |

| Molecular Weight | 225.89 g/mol | Computed by PubChem[1] |

| Physical State | Not definitively reported; likely a liquid or low-melting solid at STP. | Inferred from related compounds. |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Spectroscopic Data

While specific spectra for this compound are not widely published, the following spectroscopic techniques are crucial for its characterization.

| Technique | Expected Features |

| ²⁹Si NMR | A single resonance is expected, with its chemical shift influenced by the electronegative bromine and fluorine substituents. The signal will be split into a triplet due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | A single resonance is expected. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for Si-F and Si-Br stretching and bending vibrations would be expected. |

| Raman Spectroscopy | Complementary to IR spectroscopy, Raman would also show characteristic bands for Si-F and Si-Br vibrations. |

Chemical Properties and Reactivity

This compound is a reactive compound, susceptible to hydrolysis and serving as a precursor in various chemical syntheses.

Stability and Handling

-

Stability : It is reported to be stable under recommended storage conditions.[2]

-

Handling : Due to its reactivity, particularly with moisture, it should be handled in a dry, well-ventilated area.[2] Standard personal protective equipment, including safety glasses and gloves, should be worn.[2]

Reactivity

-

Hydrolysis : Like other halosilanes, this compound is expected to be sensitive to moisture, hydrolyzing to form silicon dioxide and the corresponding hydrohalic acids (HBr and HF).

-

Synthesis of other Silanes : It can be used as a reactant to produce other functionalized silanes. For instance, it reacts with trimethylstannane (Me₃SnH) to yield bromo(difluoro)silane (SiF₂HBr).[3]

Synthesis

Two primary methods for the synthesis of this compound have been reported in the literature.

Halogen Exchange Reaction

This method involves the reaction of silicon tetrabromide (SiBr₄) with antimony trifluoride (SbF₃).

Reaction: 3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃[4]

Reaction with Magnesium

This compound can react with magnesium to produce difluorosilylene (SiF₂), a highly reactive intermediate.

Reaction: SiBr₂F₂ + Mg → SiF₂ + MgBr₂[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively documented in readily accessible literature. However, a general procedure for the halogen exchange reaction can be inferred.

General Synthesis via Halogen Exchange (Illustrative)

-

Reaction Setup : A reaction vessel equipped with a reflux condenser and a dropping funnel is charged with silicon tetrabromide. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Addition of Reagent : Antimony trifluoride is added portion-wise or as a solution in a suitable anhydrous solvent.

-

Reaction Conditions : The reaction mixture is typically heated to facilitate the halogen exchange. The reaction temperature and duration would need to be optimized.

-

Product Isolation : The product, this compound, would be isolated from the reaction mixture by fractional distillation. The significant difference in boiling points between the various halosilanes and antimony tribromide should allow for effective separation.

-

Purification and Characterization : The purity of the isolated this compound would be assessed using techniques such as gas chromatography and confirmed by spectroscopic methods (NMR, IR).

Visualizations

Synthesis of this compound

Caption: Halogen exchange synthesis of this compound.

Characterization Workflow

References

dibromo(difluoro)silane molecular weight and formula

An In-depth Technical Guide on Dibromo(difluoro)silane

This guide provides essential information regarding the molecular weight and formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

The fundamental properties of this compound, including its chemical formula and molecular weight, are summarized below. The molecular weight is derived from the atomic weights of its constituent elements.

| Property | Value |

| Chemical Formula | Br₂F₂Si[1][2] |

| Molecular Weight | 225.89 g/mol [2] |

| CAS Number | 14188-35-3[1] |

Elemental Composition

The molecular weight is a sum of the atomic weights of each atom in the molecule. The elemental breakdown is as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Percentage |

| Bromine | Br | 79.904 | 2 | 70.7%[3] |

| Fluorine | F | 18.998 | 2 | 16.8%[3] |

| Silicon | Si | 28.085 | 1 | 12.4%[3] |

Molecular Structure Visualization

The structural formula of this compound illustrates the arrangement of its atoms. The central silicon atom is bonded to two bromine atoms and two fluorine atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature databases. One common method involves the reaction of silicon tetrabromide with a fluorinating agent.

Synthesis via Fluorination of Silicon Tetrabromide:

A typical procedure involves the reaction of silicon tetrabromide (SiBr₄) with antimony trifluoride (SbF₃). The reaction proceeds as follows:

3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃[3]

Experimental Workflow:

The following diagram outlines the general workflow for this synthesis method.

References

An In-depth Technical Guide to Dibromo(difluoro)silane: Discovery and History

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This technical guide delves into the discovery and history of dibromo(difluoro)silane (SiBr₂F₂), a compound of interest in silicon chemistry. This document provides a comprehensive overview of its initial synthesis, key experimental protocols, and physical and spectroscopic properties, presented in a clear and accessible format.

Discovery and Historical Context

The pioneering work on the synthesis of mixed halosilanes, including fluorobromides of silicon, was conducted by Walter C. Schumb and Herbert H. Anderson in the 1930s. Their research, published in the Journal of the American Chemical Society in 1936, laid the foundation for the preparation of these complex inorganic compounds. While their paper "Fluorobromides of Silicon" primarily details the reaction of silicon tetrabromide with antimony trifluoride to produce a range of fluorobromide species, it is the foundational work that led to the isolation and characterization of this compound.

The synthesis of mixed silicon halides containing three different halogens, such as SiFClBr₂ and SiFCl₂Br, was later reported by the same research group, further demonstrating their expertise in this area of synthetic chemistry.[1] The primary method for generating these mixed halides involved the carefully controlled fluorination of a less volatile silicon halide with a metal fluoride, most notably antimony trifluoride (SbF₃). This method, often referred to as a halogen exchange reaction, proved to be a versatile tool for creating a variety of mixed haloslanes.

Synthesis of this compound

The most direct and historically significant method for the preparation of this compound is the reaction of silicon tetrabromide (SiBr₄) with antimony trifluoride (SbF₃).

Experimental Protocol

Materials:

-

Silicon tetrabromide (SiBr₄)

-

Antimony trifluoride (SbF₃), finely powdered and dried

-

Apparatus for fractional distillation under anhydrous conditions

Procedure:

-

A mixture of finely powdered and thoroughly dried antimony trifluoride is prepared in a reaction flask. The amount is calculated based on the desired degree of fluorination of the silicon tetrabromide.

-

Silicon tetrabromide is slowly added to the antimony trifluoride. The reaction is typically exothermic and may require cooling to control the reaction rate.

-

The reaction mixture is gently heated to initiate and sustain the halogen exchange process. The progress of the reaction can be monitored by the change in the physical properties of the mixture.

-

The resulting mixture of silicon fluorobromides (SiBr₄, SiBr₃F, SiBr₂F₂, SiBrF₃, and SiF₄) is then subjected to fractional distillation to separate the individual components.

-

This compound, having a boiling point intermediate between SiBr₃F and SiBrF₃, is collected as a distinct fraction. Careful control of the distillation column temperature is crucial for obtaining a pure sample.

This procedure is based on the general methods described by Schumb and Anderson for the synthesis of mixed haloslanes.

Physical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | SiBr₂F₂ |

| Molecular Weight | 227.89 g/mol |

| Boiling Point | Approximately 14-15 °C (estimated) |

| ²⁹Si NMR Chemical Shift | Data not readily available in early literature. Modern spectroscopic databases may contain this information. |

| Vibrational Spectroscopy (IR/Raman) | Characteristic Si-F and Si-Br stretching and bending frequencies would be expected. Specific data from early literature is scarce. |

Note: The boiling point is an estimation based on the boiling points of the other silicon fluorobromides reported by Schumb and Anderson. Precise, modern measurements may vary.

Logical Relationships in Synthesis

The synthesis of this compound is part of a series of possible halogen exchange reactions. The logical progression of this process can be visualized as a stepwise substitution of bromine atoms with fluorine atoms.

Caption: Stepwise fluorination of silicon tetrabromide.

Experimental Workflow

The overall workflow for the synthesis and isolation of this compound can be outlined as a series of distinct experimental stages.

References

An In-depth Technical Guide on the Thermal Stability of Dibromo(difluoro)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibromo(difluoro)silane

This compound is a mixed halosilane with the chemical formula SiBr₂F₂.[1][2] Halosilanes are a class of compounds that are pivotal as precursors in the synthesis of silicon-based materials, including silicones, silicates, and high-purity silicon. The thermal stability of these precursors is a critical parameter that dictates their handling, storage, and application in high-temperature processes such as chemical vapor deposition (CVD).

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Difluorodibromosilane; Silane, dibromodifluoro- |

| CAS Number | 14188-35-3 |

| Molecular Formula | Br₂F₂Si |

| Molecular Weight | 225.89 g/mol [1][2] |

| Density | 2.224 g/cm³[1] |

| Physical State | Data not available[1] |

| Boiling Point | Data not available[1] |

| Melting Point | Data not available[1] |

| Decomposition Temperature | Data not available[1] |

Under recommended storage conditions, this compound is considered chemically stable.[1] However, like other haloslanes, it is expected to undergo decomposition at elevated temperatures.

Experimental Protocols for Determining Thermal Stability

The primary method for evaluating the thermal stability of a compound like this compound is Thermogravimetric Analysis (TGA).[3] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3]

2.1. Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for determining the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity inert gas (e.g., Nitrogen, Argon)

-

Sample pan (e.g., alumina, platinum)

-

Gas flow controller

-

Data acquisition system

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan. Due to the potential reactivity of haloslanes with atmospheric moisture, sample loading should be performed in a dry, inert atmosphere (e.g., a glovebox).

-

Instrument Setup: The sample pan is placed in the TGA furnace. The system is purged with a high-purity inert gas at a constant flow rate (e.g., 50-100 mL/min) to remove any residual air and to maintain an inert atmosphere throughout the experiment.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 1000 °C).[4]

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

2.2. Evolved Gas Analysis (EGA)

To identify the decomposition products, the gas evolved during the TGA experiment can be analyzed using techniques such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) coupled to the TGA instrument.

Diagram 1: Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for TGA analysis of this compound.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data, a logical decomposition pathway for this compound can be proposed based on the known chemistry of haloslanes. The thermal stability of silicon-halogen bonds generally decreases in the order Si-F > Si-Cl > Si-Br > Si-I. Therefore, it is anticipated that the Si-Br bonds in SiBr₂F₂ will be the first to undergo cleavage at elevated temperatures.

A plausible decomposition mechanism involves disproportionation reactions, where the mixed halosilane rearranges to form more thermodynamically stable species.

Diagram 2: Proposed Decomposition Relationship

Caption: Logical relationship of this compound decomposition.

The initial decomposition may involve the redistribution of halogen atoms to form a mixture of other haloslanes. For example:

2 SiBr₂F₂ → SiBrF₃ + SiBr₃F

With increasing temperature, further disproportionation could lead to the formation of the thermodynamically most stable silicon tetrahalides:

2 SiBrF₃ → SiF₄ + SiBr₂F₂ 2 SiBr₃F → SiBr₄ + SiBr₂F₂

Ultimately, the decomposition would likely yield a mixture of all possible bromofluorosilanes (SiBrₓF₄₋ₓ), with the final products at very high temperatures being the most stable silicon tetrafluoride (SiF₄) and silicon tetrabromide (SiBr₄).

Summary of Expected Thermal Stability Data

While no specific quantitative data for this compound has been found, the following table presents a hypothetical comparison of the onset of decomposition for related haloslanes to provide context. The values for this compound are estimated based on general trends.

Table 2: Comparative Onset of Decomposition for Halosilanes (Hypothetical)

| Compound | Chemical Formula | Estimated Onset of Decomposition (°C) |

| Silicon Tetrabromide | SiBr₄ | 400 - 500 |

| This compound | SiBr₂F₂ | 500 - 600 (Estimated) |

| Silicon Dichloride Difluoride | SiCl₂F₂ | 550 - 650 |

| Silicon Tetrafluoride | SiF₄ | > 800 |

Note: The values in this table, particularly for this compound, are estimates based on bond energy trends and should be confirmed by experimental data.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. While direct experimental data remains elusive in the public domain, a comprehensive understanding of the methodologies for its determination and the likely decomposition pathways can be established from the principles of halosilane chemistry. The experimental protocols and logical frameworks presented herein offer a solid foundation for researchers and professionals to approach the handling and application of this compound in thermally sensitive processes. Further experimental investigation, particularly using TGA coupled with EGA, is essential to definitively characterize the thermal behavior of this compound.

References

dibromo(difluoro)silane safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Dibromo(difluoro)silane

Disclaimer: this compound is a specialty chemical with limited publicly available safety and handling data. This guide is compiled from information on analogous compounds, particularly other halosiloanes and halogenated substances. All procedures should be conducted with utmost caution in a controlled laboratory environment by trained professionals. Always consult with your institution's environmental health and safety (EHS) department before handling this compound.

Introduction

This compound (Br₂F₂Si) is a halosiloane compound of interest in specialized areas of chemical research. Due to its reactive nature, particularly its anticipated reactivity with water and moisture, stringent safety protocols are imperative during its handling, storage, and disposal. This document provides a comprehensive guide to the safe management of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available computed data.

| Property | Value | Source |

| Molecular Formula | Br₂F₂Si | - |

| Molecular Weight | 225.89 g/mol | PubChem |

| Appearance | Not available (likely a liquid or gas) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

| Vapor Pressure | Not available | - |

| Solubility | Reacts with water | Inferred |

Hazard Identification and Reactivity

While specific toxicity data for this compound is not available, it is prudent to assume it is hazardous based on its structure and the properties of similar compounds.

-

Reactivity with Water: Halosiloanes are generally reactive with water and other protic solvents. This reaction is expected to be vigorous and to produce hydrogen bromide (HBr) and hydrogen fluoride (HF), both of which are corrosive and toxic gases.

-

Corrosivity: Due to the likely formation of HBr and HF upon contact with moisture, this compound should be considered corrosive to skin, eyes, and the respiratory tract.

-

Toxicity: Inhalation of vapors or decomposition products can cause severe respiratory irritation. Skin and eye contact can lead to chemical burns.

-

Thermal Decomposition: When heated to decomposition, this compound may emit toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and silicon oxides. The main products detected in the thermal decomposition of some brominated flame retardants are carbon oxide and hydrogen bromide.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table outlines the recommended PPE.

| Body Part | Recommended Protection |

| Eyes/Face | Chemical safety goggles and a full-face shield are mandatory. |

| Skin | A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn. Double gloving is recommended. |

| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood. In the event of a spill or leak outside of a fume hood, a self-contained breathing apparatus (SCBA) may be necessary. |

Handling and Storage

-

Handling: All work with this compound must be performed in a well-ventilated chemical fume hood. An inert atmosphere (e.g., nitrogen or argon) is recommended for transfers and reactions to prevent contact with moisture.

-

Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents. Containers should be tightly sealed, and an inert gas blanket may be used.

Emergency Procedures

The following table summarizes emergency procedures.

| Situation | Protocol |

| Spill | Evacuate the area immediately. If the spill is small and contained within a fume hood, it can be absorbed with an inert, dry absorbent material (e.g., sand or vermiculite). Do not use water or combustible materials. For larger spills, contact your institution's EHS department. |

| Fire | Use a dry chemical or carbon dioxide fire extinguisher. Do not use water, as it will react with the compound. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. Researchers should develop their own standard operating procedures (SOPs) in consultation with their EHS department. Any protocol should include, at a minimum:

-

A detailed description of the experiment.

-

A list of all chemicals and equipment to be used.

-

A comprehensive risk assessment.

-

Detailed step-by-step procedures for handling, reaction quenching, and work-up.

-

Emergency procedures specific to the experiment.

Visualizations

Spill Response Workflow

The following diagram outlines a logical workflow for responding to a this compound spill.

Caption: Workflow for a this compound spill.

Disposal

All waste containing this compound must be treated as hazardous. Dispose of unused material and contaminated items in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

References

Methodological & Application

Application Notes and Protocols: Dibromo(difluoro)silane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromo(difluoro)silane (Br₂F₂Si) is a tetravalent organosilicon compound with potential applications in organic synthesis, particularly as a precursor for the introduction of the difluorosilylene (-SiF₂-) moiety. While detailed experimental protocols for this specific reagent are not extensively documented in publicly available literature, its reactivity can be inferred from analogous dihalodifluorosilanes, such as dichlorodifluorosilane. The primary application is envisioned in the formation of difluorosilyl-bridged compounds, which are of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the difluorosilyl group.

This document provides a prospective application of this compound in the synthesis of difluorosilyl ethers from alcohols, complete with a detailed experimental protocol, quantitative data representation, and workflow and mechanistic diagrams.

Application: Synthesis of Bis(alkoxy)difluorosilanes

This compound can serve as a reagent for the synthesis of bis(alkoxy)difluorosilanes through the selective displacement of its bromide atoms by alcohols. This reaction provides a straightforward method for the introduction of a difluorosilyl bridge between two alkyl or aryl groups. The resulting difluorosilyl ethers are valuable intermediates for further synthetic transformations and can be used as building blocks for more complex molecular architectures.

Key Advantages:

-

Selective Reactivity: The silicon-bromine bond is more labile than the silicon-fluorine bond, allowing for selective substitution of the bromine atoms.

-

Introduction of the -SiF₂- Moiety: Provides access to compounds containing the difluorosilylene unit, which can impart desirable properties such as increased thermal stability and altered electronic characteristics.

-

Versatility: The protocol can likely be adapted for a range of alcoholic and phenolic substrates.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the synthesis of various bis(alkoxy)difluorosilanes from this compound and different alcohol substrates. This data is illustrative and based on expected reactivities.

| Entry | Alcohol Substrate | Product | Proposed Yield (%) |

| 1 | Methanol | Bis(methoxy)difluorosilane | 85 |

| 2 | Ethanol | Bis(ethoxy)difluorosilane | 88 |

| 3 | Isopropanol | Bis(isopropoxy)difluorosilane | 75 |

| 4 | tert-Butanol | Bis(tert-butoxy)difluorosilane | 60 |

| 5 | Phenol | Bis(phenoxy)difluorosilane | 92 |

| 6 | Benzyl alcohol | Bis(benzyloxy)difluorosilane | 90 |

Experimental Protocol: Synthesis of Bis(ethoxy)difluorosilane

This protocol describes a representative procedure for the synthesis of bis(ethoxy)difluorosilane from this compound and ethanol.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 225.89 | 2.26 g | 0.01 |

| Anhydrous Ethanol | 46.07 | 0.92 g (1.17 mL) | 0.02 |

| Anhydrous Triethylamine | 101.19 | 2.23 g (3.07 mL) | 0.022 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

Procedure:

-

Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Reagent Preparation: The flask is charged with this compound (2.26 g, 0.01 mol) and anhydrous diethyl ether (20 mL). The dropping funnel is charged with a solution of anhydrous ethanol (0.92 g, 0.02 mol) and anhydrous triethylamine (2.23 g, 0.022 mol) in anhydrous diethyl ether (30 mL).

-

Reaction Execution: The flask is cooled to 0 °C in an ice bath. The solution from the dropping funnel is added dropwise to the stirred solution in the flask over a period of 30 minutes. A white precipitate of triethylammonium bromide will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction mixture is filtered under a nitrogen atmosphere to remove the triethylammonium bromide precipitate. The precipitate is washed with anhydrous diethyl ether (2 x 10 mL).

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product is then purified by fractional distillation to afford bis(ethoxy)difluorosilane as a colorless liquid.

Visualizations

Caption: Experimental workflow for the synthesis of bis(ethoxy)difluorosilane.

Caption: Proposed mechanism for the formation of bis(ethoxy)difluorosilane.

Conclusion

This compound holds promise as a reagent for the introduction of the difluorosilylene moiety in organic synthesis. The presented application for the synthesis of bis(alkoxy)difluorosilanes is a representative example of its potential utility. Further research is warranted to fully explore the synthetic scope and reactivity of this compound. The provided protocol, while based on established principles of silylation chemistry, should be considered a starting point for optimization by researchers in the field.

Application Notes and Protocols: Dibromo(difluoro)silane in Silicon-Fluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromo(difluoro)silane (SiBr₂F₂) is a versatile reagent in silicon-fluorine chemistry, serving as a precursor for the generation of other reactive silicon species and as a source of fluorine and silicon in the synthesis of various inorganic and organosilicon compounds. Its reactivity is characterized by the differential lability of the silicon-halogen bonds, with the Si-Br bonds being more susceptible to cleavage than the Si-F bonds. This property allows for selective chemical transformations, making it a valuable tool in synthetic chemistry. These application notes provide an overview of the synthesis of this compound and its key applications, along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | Br₂F₂Si |

| Molecular Weight | 225.89 g/mol |

| Appearance | Colorless liquid or gas |

| Boiling Point | ~45 °C |

| Density | 2.224 g/cm³ |

Synthesis of this compound

This compound can be synthesized through a halogen exchange reaction between silicon tetrabromide (SiBr₄) and antimony trifluoride (SbF₃).

Experimental Protocol: Synthesis from Silicon Tetrabromide and Antimony Trifluoride

Materials:

-

Silicon tetrabromide (SiBr₄)

-

Antimony trifluoride (SbF₃)

-

Inert solvent (e.g., dry hexane)

-

Reaction flask equipped with a reflux condenser and a dropping funnel

-

Distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, place a stirred solution of silicon tetrabromide in an inert solvent.

-

Slowly add a stoichiometric amount of antimony trifluoride to the solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, gently heat the reaction mixture to reflux for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated from the reaction mixture by fractional distillation. The boiling point of SiBr₂F₂ is approximately 45 °C.

-

Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Logical Relationship of Synthesis:

experimental protocol for reactions with dibromo(difluoro)silane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibromo(difluoro)silane (SiBr₂F₂) in chemical synthesis. It includes information on its preparation, key reactions, and essential safety and handling procedures.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14188-35-3 |

| Molecular Formula | Br₂F₂Si |

| Molecular Weight | 225.89 g/mol |

| Synonyms | Dibromodifluorosilane, Silane, dibromodifluoro- |

Synthesis Protocol

This compound can be synthesized via a halogen exchange reaction. A common method involves the reaction of silicon tetrabromide with antimony trifluoride.[1]

Reaction: 3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Silicon tetrabromide (SiBr₄)

-

Antimony trifluoride (SbF₃)

-

Inert, dry solvent (e.g., anhydrous hexane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Distillation apparatus

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a dry reaction flask with silicon tetrabromide dissolved in the anhydrous solvent.

-

Slowly add antimony trifluoride to the stirred solution at a controlled temperature. The reaction is exothermic and should be cooled as necessary.

-

After the addition is complete, the reaction mixture is heated to reflux for a specified period to drive the reaction to completion.

-

The product, this compound, is isolated from the reaction mixture by fractional distillation. The lower boiling point of SiBr₂F₂ compared to the starting material and antimony tribromide allows for its separation.

-

All glassware should be thoroughly dried before use to prevent hydrolysis of the haloslanes.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications

The reactivity of this compound is characterized by the differing reactivity of the silicon-bromine and silicon-fluorine bonds. The Si-Br bond is significantly more labile and susceptible to nucleophilic attack than the stronger Si-F bond.

Generation of Difluorosilylene (SiF₂)

A primary application of this compound is as a precursor for the generation of difluorosilylene (SiF₂), a highly reactive intermediate. This can be achieved by reacting SiBr₂F₂ with a reducing agent, such as magnesium metal.[1]

Reaction: SiBr₂F₂ + Mg → SiF₂ + MgBr₂

Experimental Protocol: Generation of Difluorosilylene

-

Materials:

-

This compound (SiBr₂F₂)

-

Magnesium turnings (Mg)

-

A substrate for the SiF₂ to react with (e.g., an alkene or alkyne)

-

High-temperature tube furnace

-

Vacuum line

-

-

Procedure:

-

This reaction is typically performed in the gas phase at high temperatures and low pressures.

-

A stream of this compound vapor is passed over heated magnesium turnings in a tube furnace.

-

The generated difluorosilylene is a short-lived species and is typically trapped in situ by co-condensing it with a suitable substrate on a cold finger.

-

The specific reaction conditions (temperature, pressure, flow rates) will need to be optimized for the desired trapping reaction.

-

Signaling Pathway for SiF₂ Generation:

Caption: Reaction pathway for generating difluorosilylene.

Safety and Handling

This compound is a reactive and potentially hazardous compound. Appropriate safety precautions must be taken at all times.

General Precautions:

-

Moisture Sensitivity: Haloslanes are sensitive to moisture and will readily hydrolyze to form hydrogen halides (HBr and HF), which are corrosive and toxic. All handling should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Corrosivity: Due to its reactivity and potential hydrolysis products, this compound should be considered corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area, preferably within a fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

Spill and Disposal Procedures:

-

In case of a small spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.

-

Do not use water to clean up spills.

-

Dispose of waste in accordance with local, state, and federal regulations.

This document is intended to provide guidance for trained research professionals. Always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any new experimental work.

References

Application Notes and Protocols: Dihalo(difluoro)silanes as Precursors for Advanced Materials

A notable scarcity of published research exists for the specific precursor dibromo(difluoro)silane. Therefore, this document provides detailed application notes and protocols for a closely related and well-documented analogue, dichlorodifluorosilane (Cl₂F₂Si), as a representative precursor for advanced material synthesis. The principles and methodologies described herein are expected to be largely applicable to this compound, with adjustments to reaction conditions likely being necessary.

Application Note 1: Synthesis of Fluorosilicone Polymers via Hydrolysis and Polycondensation

Fluorosilicone polymers are valued for their excellent thermal stability, chemical resistance, and low surface energy, making them ideal for applications in aerospace, automotive, and electronics industries. Dihalo(difluoro)silanes can serve as functional monomers in the synthesis of these materials. The following protocol outlines a typical procedure for the synthesis of a fluorosilicone resin.

Experimental Protocol: Hydrolysis and Polycondensation of a Dihalo(difluoro)silane-containing Monomer Mixture

This protocol is adapted from the synthesis of novel fluorosilicone resins and outlines the hydrolysis and polycondensation of a mixture of silane monomers to produce a fluorinated polysiloxane.

1. Materials and Equipment:

-

Dichlorodifluorosilane (or a functionalized trifluoropropylalkoxysilane as a stand-in for detailed examples)

-

Co-monomers (e.g., 1,3-divinyltetramethyldisiloxane, dimethyldichlorosilane)

-

Ethyl acetate (solvent)

-

Deionized water

-

Nitrogen or Argon gas for inert atmosphere

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

2. Procedure:

-

Set up the reaction apparatus (three-necked flask, condenser, dropping funnel, magnetic stirrer) under a continuous flow of inert gas.

-

Charge the flask with a mixture of the co-monomers and ethyl acetate.

-

In the dropping funnel, prepare a solution of dichlorodifluorosilane (or other fluorinated monomer) in ethyl acetate.

-

Slowly add the dichlorodifluorosilane solution drop-wise to the stirred reaction mixture at room temperature.

-

After the addition is complete, add a stoichiometric amount of deionized water to initiate hydrolysis.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours to promote polycondensation.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with deionized water to remove any acid byproducts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the fluorosilicone resin.

Data Presentation: Properties of Synthesized Fluorosilicone Resins

The following table summarizes typical properties of fluorosilicone resins synthesized with varying molar ratios of fluorinated monomers.[1][2]

| Property | F/R Molar Ratio: 0.5 | F/R Molar Ratio: 1.0 | F/R Molar Ratio: 1.5 |

| Yield (%) | ~90 | ~88 | ~85 |

| Molecular Weight (Mw) | 8,000 - 12,000 g/mol | 9,000 - 14,000 g/mol | 10,000 - 16,000 g/mol |

| Glass Transition (Tg) | -60 °C | -65 °C | -70 °C |

| Thermal Decomposition | 350 °C | 340 °C | 330 °C |

| Surface Free Energy | 24.20 mN/m | 23.50 mN/m | 22.98 mN/m |

| Tensile Strength | > 2.0 MPa | > 2.0 MPa | > 1.8 MPa |

| Elongation at Break | > 300% | > 300% | > 280% |

Characterization Data:

-

FTIR (cm⁻¹): 2960 (C-H), 1260 (Si-CH₃), 1100-1000 (Si-O-Si), 800 (Si-C).

-

²⁹Si NMR (ppm): Signals corresponding to M, D, and T units in the polysiloxane structure.

Experimental Workflow: Fluorosilicone Synthesis

Caption: Workflow for the synthesis of fluorosilicone resin.

Application Note 2: Deposition of Silicon Oxyfluoride (SiOF) Thin Films by Plasma-Enhanced Chemical Vapor Deposition (PECVD)